molecular formula C4H9NO B7798243 Isobutyraldehyde oxime

Isobutyraldehyde oxime

Cat. No.: B7798243
M. Wt: 87.12 g/mol
InChI Key: SYJPAKDNFZLSMV-UHFFFAOYSA-N
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Description

Isobutyraldehyde oxime (CAS: 151-00-8), also referred to as 2-methylpropanal oxime, is an aldoxime derived from isobutyraldehyde (2-methylpropanal) via condensation with hydroxylamine. It is a key intermediate in organic synthesis and microbial biotechnology. Structurally, it consists of a hydroxylamine group (-NHOH) attached to the carbonyl carbon of isobutyraldehyde.

Properties

IUPAC Name

N-(2-methylpropylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(2)3-5-6/h3-4,6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJPAKDNFZLSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059742
Record name Propanal, 2-methyl-, oxime
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151-00-8
Record name Propanal, 2-methyl-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propanal, 2-methyl-, oxime
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanal, 2-methyl-, oxime
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyraldehyde oxime
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Preparation Methods

Tin-Containing Catalysts

Tin(II) chloride or stannous oxide (0.0001–0.01 wt%) significantly improves conversion efficiency. In a patented process, 0.005 wt% SnO₂ increased yield from 78% to 94% at 70°C, reducing reaction time to 45 minutes. The catalyst facilitates nucleophilic attack by hydroxylamine on the carbonyl carbon, as shown below:

RCHO+NH2OHSn2+RCH=NOH+H2O\text{RCHO} + \text{NH}2\text{OH} \xrightarrow{\text{Sn}^{2+}} \text{RCH=NOH} + \text{H}2\text{O}

Reaction Conditions and Yields

Catalytic systems operate at milder temperatures (30–60°C) compared to non-catalytic methods. A pH range of 6–8 is critical to prevent catalyst deactivation.

Table 2: Catalytic vs. Non-Catalytic Performance

ConditionCatalytic (SnO₂)Non-Catalytic
Temperature (°C)6080
Time (hours)0.752.0
Yield (%)9485
Reference

Industrial-Scale Production

Continuous Processes

Large-scale reactors utilize continuous stirred-tank reactors (CSTRs) with in-line pH and temperature control. A patent describes a system where isobutyraldehyde and hydroxylamine sulfate are fed concurrently into a CSTR at 65°C, achieving 92% conversion with a residence time of 30 minutes.

Purification Techniques

Crude oxime is purified via distillation or crystallization. Azeotropic distillation with toluene reduces water content to <100 ppm, yielding 99% pure product.

Table 3: Industrial Purification Methods

MethodPurity (%)Energy Cost (kWh/kg)
Azeotropic Distillation990.8
Crystallization970.5
Reference

Emerging Methodologies

Solvent-Free Synthesis

Recent advances explore mechanochemical synthesis using ball mills. Preliminary data indicate 82% yield after 20 minutes of milling isobutyraldehyde with hydroxylamine hydrochloride and sodium carbonate.

Enzymatic Catalysis

Lipase-based catalysts (e.g., Candida antarctica Lipase B) show promise in non-aqueous media, achieving 75% yield at 40°C with negligible byproducts.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)ScalabilityEnvironmental Impact
Conventional85ModerateHigh (solvent waste)
Catalytic94HighModerate
Solvent-Free82LowLow
Enzymatic75ModerateLow

Chemical Reactions Analysis

Nucleophilic Additions to Chiral Oxime Ethers

Isobutyraldehyde oxime ethers undergo stereoselective 1,2-nucleophilic additions with organolithium reagents, forming chiral alkoxyamines. Key findings include:

  • Reagents : Reactions with n-BuLi, PhLi, and tert-BuLi proceed at −78°C to −30°C in toluene with BF₃·Et₂O as a Lewis acid .

  • Diastereoselectivity :

    Organolithium ReagentDiastereomeric Excess (d.e.)E:Z Ratio of Starting Oxime
    n-BuLi64–88%63:37 (E:Z)
    tert-BuLi61–68%38:62 (E:Z)
    PhLi78%50:50 (E:Z)

    The diastereoselectivity directly mirrors the E:Z ratio of the oxime ether, with Z-isomers reacting faster .

  • Mechanism : BF₃·Et₂O activates the oxime ether via complexation, enabling nucleophilic attack by the organolithium reagent. Excess reagent (3 equivalents) ensures complete conversion .

Reduction to Chiral Amines

Alkoxyamines derived from this compound ethers are reduced to chiral amines using LiAlH₄:

  • Conditions : Reactions occur in THF or Et₂O at 0–25°C .

  • Yield : 70–90% isolated yield .

  • Example :

    (CH₃)₂CH-C=N-O-RLiAlH₄(CH₃)₂CH-CH₂-NH-R+Byproducts\text{(CH₃)₂CH-C=N-O-R} \xrightarrow{\text{LiAlH₄}} \text{(CH₃)₂CH-CH₂-NH-R} + \text{Byproducts}

Hydrolysis to Isobutyraldehyde

This compound is efficiently hydrolyzed to regenerate the parent aldehyde:

  • Conditions : Acetone/HCl (1:1 v/v) at 25°C for 2 hours .

  • Yield : 90% .

  • Mechanism : Acid-catalyzed cleavage of the C=N bond via a hemiaminal intermediate .

Dimerization and Stability

This compound exhibits instability under certain conditions:

  • Dimerization : Forms a dimer in aqueous media, particularly at neutral pH .

  • Stabilization : Requires storage at low temperatures (−20°C) and avoidance of prolonged exposure to moisture .

Oxidation and Side Reactions

Table 1: Hydrolysis of this compound

SubstrateConditionsProductYield (%)
This compoundAcetone/HCl, 2 hIsobutyraldehyde90

Table 2: Reduction of Alkoxyamines

Alkoxyamine DerivativeReducing AgentProduct (Amine)Yield (%)
(R)-MethylephedrineLiAlH₄(R)-Amphetamine85

Scientific Research Applications

Organic Synthesis

Isobutyraldehyde oxime serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that are advantageous in synthetic pathways.

Biochemical Assays

In biological research, this compound is utilized as a reagent in biochemical assays. It has been shown to interact with various enzymes and proteins, making it valuable for studying enzyme inhibition mechanisms. For instance, it can inhibit kinases involved in critical cellular pathways such as AMPK and PI3K, impacting cellular energy balance and growth.

Microbial Production

Research has demonstrated the potential for engineered Escherichia coli strains to produce this compound efficiently. This application highlights the compound's role as a chemical feedstock in biotechnological processes.

Oxidative Deoximation

This compound can be converted back to its corresponding carbonyl compound through oxidative methods. Studies have shown that using N-bromophthalimide (NBPI) under microwave irradiation allows for efficient deoximation with high yields .

Polymer Production

In industrial settings, this compound is used in the production of polymers and resins. Its reactivity makes it suitable for creating cross-linked structures that are essential in various materials science applications.

Chemical Intermediates

The compound is also employed as an intermediate in the synthesis of other chemicals, including alpha-hydroxy oximes, which have their own set of applications in pharmaceuticals and agrochemicals .

Toxicity and Safety Considerations

This compound exhibits acute toxicity, being harmful if swallowed or upon skin contact . Safety data indicate that it may explode when heated above 90°C, necessitating careful handling in laboratory and industrial environments.

Case Studies

  • Microbial Production Study :
    • Researchers engineered E. coli strains to enhance the production of isobutyraldehyde as a precursor for this compound.
    • Results indicated improved yields through metabolic engineering techniques.
  • Oxidative Deoximation Research :
    • A study explored the oxidative deoximation of various oximes using NBPI under microwave conditions.
    • The method achieved high selectivity and yield without over-oxidation products, demonstrating the versatility of this compound in organic synthesis .

Mechanism of Action

The mechanism of action of propanal, 2-methyl-, oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₄H₉NO
  • Molecular Weight : 87.12 g/mol
  • Physical State : Typically stored as a powder at -20°C to ensure stability .
  • Applications: Chemical Synthesis: Converted into hydrocarbons (e.g., isobutyric acid, acetal, imine) via catalytic processes . Biotechnology: Engineered Escherichia coli strains produce isobutyraldehyde, which is subsequently stripped from cultures and converted to oxime derivatives .

Comparison with Similar Oxime Compounds

Structural and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point/Storage Conditions Key Features
Isobutyraldehyde oxime 151-00-8 C₄H₉NO 87.12 -20°C (powder) Derived from isobutyraldehyde; used in microbial systems .
9-Anthraldehyde oxime 34810-13-4 C₁₅H₁₁NO 221.25 165–187°C Aromatic anthracene backbone; precursor to heterocycles (e.g., isoxazoles) .
Propionaldehyde oxime (E) - C₃H₇NO 73.09 - Detected in food products (e.g., browned chicken meat) .
3-Methylbutyraldehyde oxime 626-90-4 C₅H₁₁NO 101.15 - Requires strict safety protocols due to flammability .

Market and Industrial Relevance

  • Isobutyraldehyde Market : Valued at $1.91 billion in 2023, projected to grow at 5.5% CAGR due to demand for renewable chemicals . Its oxime derivative benefits from this growth, particularly in biofuel and polymer industries.
  • 9-Anthraldehyde Oxime : Niche applications in pharmaceuticals and specialty chemicals drive demand, though production volumes remain low .

Biological Activity

Isobutyraldehyde oxime (C₄H₉NO) is an organic compound derived from isobutyraldehyde and hydroxylamine. It is part of the oxime family, characterized by a hydroxylamine functional group attached to a carbon backbone. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Target of Action

This compound primarily targets kinases , which are enzymes that play crucial roles in cellular signaling pathways. The inhibition of these kinases can lead to significant biological effects, influencing processes such as cell growth, metabolism, and apoptosis.

Mode of Action

The oxime functional group contains multiple hydrogen bond acceptors and donors, which allows for unique interactions with receptor binding sites. This structural feature differentiates it from carbonyl compounds and may enhance its biological activity. Notably, this compound has been shown to inhibit pathways such as:

  • AMPK (AMP-activated protein kinase) : Involved in cellular energy homeostasis.
  • PI3K (phosphatidylinositol 3-kinase) : Critical for cell growth and survival .

2. Biochemical Pathways

This compound's interaction with various kinases suggests its involvement in multiple biochemical pathways. For instance, its inhibition of AMPK can disrupt energy balance within cells, while PI3K inhibition may affect cell proliferation and survival mechanisms.

3. Pharmacokinetics

Research indicates that oxime compounds can act as prodrugs, exhibiting improved bioavailability compared to their parent aldehydes. This characteristic enhances their potential therapeutic applications.

Antimicrobial Activity

Emerging studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications. Its derivatives have shown activity against various bacterial strains.

Cytotoxicity and Anticancer Potential

Oximes in general have been recognized for their anticancer properties. This compound's structural similarity to other biologically active compounds positions it as a potential lead compound for developing anticancer agents. Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines .

5. Case Studies and Research Findings

StudyFindings
Tapper et al., 1972Suggested that alpha-hydroxythis compound could be an intermediate in the biosynthesis of cyanogenic glucosides, indicating potential metabolic significance .
PMC8224626Reviewed the role of oximes as kinase inhibitors with anticancer and anti-inflammatory activities, highlighting their ability to inhibit over 40 different kinases including AMPK and PI3K .
BenchChemDescribed the biochemical properties of this compound, noting its potential interactions with various enzymes and proteins.

6. Conclusion

This compound represents a compound with significant biological activity, particularly within the context of kinase inhibition and potential therapeutic applications in antimicrobial and anticancer treatments. Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. What are the standard methods for synthesizing isobutyraldehyde oxime, and how are reaction conditions optimized?

this compound is synthesized via the condensation of isobutyraldehyde with hydroxylamine. Hydroxylamine hydrochloride is typically used in situ under acidic or basic conditions, producing water and HCl as by-products . Optimization involves adjusting pH (e.g., using acetate buffers for controlled acidity), temperature (25–60°C), and stoichiometric ratios of reagents. Evidence from catalytic studies suggests that ionic liquids (e.g., imidazolium-based solvents) can enhance reaction efficiency by stabilizing intermediates and reducing side reactions .

Example Protocol :

  • Dissolve hydroxylamine hydrochloride (1.2 eq) in water.
  • Add isobutyraldehyde (1.0 eq) and stir at 40°C for 4 hours under reflux.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via recrystallization.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are purity and structure validated?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the oxime structure (e.g., δ ~8.5 ppm for the oxime proton) .
  • FT-IR : Peaks at ~3200 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (C=N stretch) .
  • GC-MS/HPLC : To assess purity (>98% by area normalization).
  • Melting Point Analysis : Compare observed values with literature data (±2°C tolerance).

Purity validation requires elemental analysis (C, H, N) and chromatographic methods to detect unreacted aldehyde or hydroxylamine residues .

Q. What safety precautions are critical when handling isobutyraldehyde during oxime synthesis?

Isobutyraldehyde is highly flammable (flash point: -18°C) and requires explosion-proof equipment, grounded containers, and inert atmospheres (N₂/Ar) during transfers . Use fume hoods to avoid inhalation risks (TLV: 50 ppm), and store at 2–8°C in sealed, non-reactive containers .

Advanced Research Questions

Q. How do catalytic systems influence the yield and selectivity of this compound synthesis, and how can conflicting literature data be resolved?

Conflicting reports on catalytic efficiency (e.g., V₂O₅/TiO₂ vs. CuO-ZnO/Al₂O₃) arise from differences in:

  • Catalyst Loading : Higher V₂O₅ loadings (5 wt%) improve ethanol conversion but may reduce selectivity due to over-oxidation .
  • Support Materials : TiO₂-SiO₂ hybrids enhance surface area and active site dispersion compared to Al₂O₃ .
  • Reaction Temperature : Optimal ranges vary (e.g., 375°C for gas-phase synthesis vs. 40°C for liquid-phase oximation) .

Resolution Strategy : Conduct comparative studies under standardized conditions (e.g., fixed temperature, solvent, and catalyst mass) and validate using kinetic modeling (e.g., Arrhenius plots) .

Q. What experimental design principles apply when investigating the reaction mechanism of isobutyraldehyde oximation?

Mechanistic studies require:

  • Isotopic Labeling : Use ¹⁵N-hydroxylamine to track nitrogen incorporation into the oxime .
  • In Situ Spectroscopy : Monitor intermediates via FT-IR or Raman spectroscopy during reaction progression.
  • Computational Modeling : DFT calculations to map energy profiles for imine → oxime tautomerization .

Example Workflow :

  • Perform kinetic studies under varying pH and temperature.
  • Use Eyring equation to determine activation parameters (ΔH‡, ΔS‡).
  • Validate with isotopic tracer experiments .

Q. How can researchers address discrepancies in reported physicochemical properties of this compound?

Discrepancies in solubility, melting points, or stability often stem from:

  • Polymorphism : Crystallization solvents (e.g., ethanol vs. hexane) may yield different polymorphs.
  • Impurity Profiles : Residual solvents or by-products alter observed properties.

Mitigation Approach :

  • Publish full experimental details (solvent purity, heating/cooling rates).
  • Use standardized IUPAC protocols for property determination .

Data Contradiction Analysis Table

Parameter Study A (V₂O₅/TiO₂) Study B (CuO-ZnO/Al₂O₃) Resolution Strategy
Conversion (%)98.993.1Compare catalyst surface area via BET analysis
Selectivity (%)85.053.1Probe side reactions via GC-MS
Optimal Temp (°C)375350Re-test under identical pressure and feed ratios

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutyraldehyde oxime
Reactant of Route 2
Isobutyraldehyde oxime

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